Sitravatinib

Description

This compound is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 19 investigational indications.

a receptor tyrosine kinase inhibitor with antineoplastic activity; structure in first source

See also: this compound Malate (active moiety of).

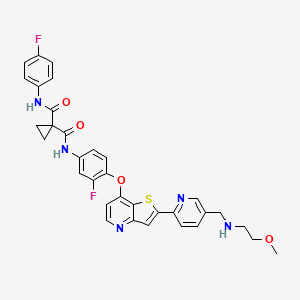

Structure

3D Structure

Properties

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVZAAODLTUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100124 | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123837-84-2 | |

| Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitravatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitravatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITRAVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sitravatinib's Mechanism of Action in Non-Small Cell Lung Cancer: An In-depth Technical Guide

Introduction

Sitravatinib (formerly MGCD516) is a spectrum-selective, oral tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC), particularly in combination with immune checkpoint inhibitors. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key preclinical and clinical data, experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic potential in NSCLC stems from its dual mechanism of action:

-

Direct Inhibition of Oncogenic Driver Kinases: this compound targets several receptor tyrosine kinases (RTKs) that can be aberrantly activated in NSCLC, including MET and RET. This direct anti-tumor activity can lead to the inhibition of tumor cell proliferation and survival.

-

Immunomodulation of the Tumor Microenvironment (TME): A key feature of this compound is its ability to reverse the immunosuppressive TME, thereby enhancing the efficacy of immune checkpoint inhibitors. This is primarily achieved through the inhibition of TAM family receptors (TYRO3, Axl, MerTK) and split family receptors (VEGFR2, KIT) on various immune cell populations.

The following diagram illustrates the high-level mechanism of action of this compound.

Kinase Inhibition Profile

This compound is a potent inhibitor of a range of RTKs. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Axl | 1.5 |

| MerTK | 1.5 |

| VEGFR2 | 2.0 |

| KIT | 4.0 |

| MET | 20 |

| Source: |

Modulation of the Tumor Microenvironment

The immunosuppressive TME is a major mechanism of resistance to checkpoint inhibitors. This compound reshapes the TME to be more immune-permissive through its effects on several key immune cell types.

Myeloid-Derived Suppressor Cells (MDSCs)

MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses. Preclinical studies have shown that this compound can reduce the number of MDSCs in the TME.

Tumor-Associated Macrophages (TAMs)

TAMs can exist in two main polarization states: the anti-tumor "M1" phenotype and the pro-tumor "M2" phenotype. The TME in NSCLC is often dominated by M2-polarized macrophages, which contribute to immunosuppression. This compound promotes the repolarization of TAMs from an M2 to an M1 phenotype.

Dendritic Cells (DCs)

Dendritic cells are critical for initiating anti-tumor T-cell responses through antigen presentation. This compound is believed to enhance the antigen presentation capacity of dendritic cells.

The following diagram illustrates the immunomodulatory effects of this compound on the TME.

sitravatinib spectrum-selective tyrosine kinase inhibitor

An In-depth Technical Guide to Sitravatinib: A Spectrum-Selective Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It was developed to target key drivers of tumor growth, angiogenesis, and immunosuppression.[1][2] Its primary targets include the TAM family (TYRO3, Axl, MERTK), the split kinase family (VEGFR, KIT, PDGFR), MET, RET, and DDR2.[3][4] By potently inhibiting these RTKs, this compound was designed to directly impede cancer cell proliferation and survival while also modulating the tumor microenvironment to overcome resistance to immune checkpoint inhibitors.[5][6][7]

Despite a strong preclinical rationale and promising early-phase clinical data in several solid tumors, this compound's development was significantly impacted by the results of the Phase III SAPPHIRE trial. In this study, the combination of this compound and nivolumab failed to demonstrate a statistically significant improvement in overall survival compared to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior immunotherapy and chemotherapy.[8][9] Consequently, Mirati Therapeutics discontinued the development of this compound.[8][10]

This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, spectrum of activity, key preclinical and clinical data, and associated experimental methodologies.

Mechanism of Action and Spectrum of Activity

This compound functions as an ATP-competitive inhibitor of a specific spectrum of RTKs crucial to oncogenesis.[11][12] Its polypharmacology is central to its proposed dual mechanism: direct anti-tumor effects and immunomodulation of the tumor microenvironment (TME).

-

Direct Anti-Tumor Activity : By inhibiting RTKs such as c-Met, PDGFR, c-Kit, and RET, this compound can block downstream signaling pathways responsible for cancer cell proliferation, survival, and metastasis.[11][13]

-

TME Modulation & Anti-Angiogenesis : Inhibition of VEGFR and PDGFR families disrupts the formation of new blood vessels (angiogenesis) required for tumor growth.[5] Furthermore, targeting the TAM family of receptors (Axl, Mer), which are implicated in immune evasion, is key to its immunomodulatory effects. Preclinical studies have shown that this compound can reduce the population of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, within the TME.[6] This action is believed to revert an immunosuppressive TME to a pro-inflammatory state, potentially re-sensitizing tumors to immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies.[6]

The following diagram illustrates the primary signaling pathways targeted by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phosphoproteomics using iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. embopress.org [embopress.org]

An In-Depth Technical Guide to the TAM and VEGFR Receptor Targets of Sitravatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitravatinib (formerly MGCD516) is a spectrum-selective, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It has shown potential in overcoming resistance to cancer therapies, particularly immune checkpoint inhibitors.[3] This guide provides a detailed technical overview of this compound's core mechanism of action, focusing on its engagement with the TAM (TYRO3, Axl, MerTK) and VEGFR (Vascular Endothelial Growth Factor Receptor) families of receptors. This document compiles quantitative biochemical data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Analysis of this compound's Receptor Binding Affinity

This compound exhibits potent inhibitory activity against key members of the TAM and VEGFR families. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from biochemical assays, providing a quantitative measure of the drug's potency against its primary targets.

| Receptor Family | Target | IC50 (nM) |

| TAM | TYRO3 | Data Not Available in Searched Literature |

| Axl | 1.5 | |

| MerTK | 2 | |

| VEGFR | VEGFR1 (Flt-1) | 6 |

| VEGFR2 (KDR/Flk-1) | 5 | |

| VEGFR3 (Flt-4) | 2 |

Note: While a specific IC50 value for TYRO3 was not found in the reviewed literature, multiple sources confirm that this compound is a potent inhibitor of the entire TAM family of receptors.[1][2][3][4]

Experimental Protocols

The determination of this compound's inhibitory activity on TAM and VEGFR receptors involves a combination of in vitro biochemical and cell-based assays. The following sections provide detailed methodologies for these key experiments.

Biochemical Kinase Inhibition Assay (Radiometric Assay)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinase domains.

Objective: To determine the IC50 value of this compound for specific receptor tyrosine kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate group from adenosine triphosphate (ATP) to a substrate peptide by the kinase. Inhibition of the kinase by this compound results in a decreased incorporation of the radiolabel into the substrate.[5][6]

Materials:

-

Purified recombinant kinase domains (e.g., Axl, MerTK, VEGFR1, VEGFR2, VEGFR3)

-

Specific peptide substrates for each kinase

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT, BSA)

-

This compound stock solution (in DMSO)

-

Phosphocellulose filter paper or plates

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microtiter plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.

-

Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted ATP is washed away.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay (Immunoblotting)

This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of TAM and VEGFR receptors within a cellular context.

Objective: To confirm the inhibitory effect of this compound on ligand-induced receptor autophosphorylation in intact cells.

Principle: Cells overexpressing the target receptor are stimulated with the corresponding ligand to induce receptor dimerization and autophosphorylation. The level of receptor phosphorylation is then measured by immunoblotting (Western blot) using phospho-specific antibodies. A decrease in the phosphorylation signal in the presence of this compound indicates inhibitory activity.[7]

Materials:

-

Cell lines engineered to overexpress a target receptor (e.g., HEK293-Axl, HUVEC for endogenous VEGFR2)

-

Cell culture medium and supplements

-

Recombinant ligands (e.g., Gas6 for Axl/MerTK, VEGF for VEGFRs)

-

This compound stock solution (in DMSO)

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: phospho-specific receptor antibodies (e.g., anti-phospho-Axl, anti-phospho-VEGFR2) and total receptor antibodies.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Plate the cells and grow to a suitable confluency. Serum-starve the cells for several hours before treatment.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) receptor protein. The intensity of the phosphorylated protein band is quantified and normalized to the total protein band.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

This compound Inhibition of TAM Receptor Signaling

This compound Inhibition of VEGFR Signaling

Experimental Workflow for IC50 Determination

Conclusion

This compound is a potent inhibitor of the TAM and VEGFR families of receptor tyrosine kinases, with IC50 values in the low nanomolar range. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream signaling pathways that are critical for tumor cell proliferation, survival, angiogenesis, and immune evasion.[3][8] The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors. The comprehensive data and pathway diagrams presented herein serve as a valuable technical resource for researchers dedicated to advancing cancer therapeutics.

References

- 1. Targeting multiple receptor tyrosine kinases with this compound: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. What is this compound used for? [synapse.patsnap.com]

Sitravatinib (C₃₃H₂₉F₂N₅O₄S): A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitravatinib (formerly MGCD516) is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). With the molecular formula C₃₃H₂₉F₂N₅O₄S, this compound has demonstrated potent inhibitory activity against key drivers of tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM (TYRO3, AXL, MERTK) family, the split family (VEGFR, KIT, PDGFR), RET, c-Met, and DDR2.[1][2][3] This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing its mechanism of action, and providing key experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction and Chemical Properties

This compound is a potent multi-kinase inhibitor developed for the treatment of various solid tumors.[4] Its chemical structure is N-(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}-2-pyridinyl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide.

| Property | Value |

| Molecular Formula | C₃₃H₂₉F₂N₅O₄S |

| Molar Mass | 629.68 g·mol−1 |

| CAS Number | 1123837-84-2 |

| Synonyms | MGCD516, MG-516 |

Mechanism of Action

This compound exerts its anti-neoplastic effects through the potent and selective inhibition of a range of RTKs implicated in oncogenesis and the tumor microenvironment.[3] Its mechanism is multi-faceted, involving:

-

Direct Anti-proliferative Effects: Inhibition of RTKs such as c-Met, AXL, RET, and KIT, which are often dysregulated in cancer, directly blocks downstream signaling pathways responsible for tumor cell growth and survival.[5]

-

Anti-Angiogenic Activity: By targeting VEGFR and PDGFR family members, this compound inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.[5][6]

-

Immunomodulation of the Tumor Microenvironment (TME): A key feature of this compound is its potent inhibition of TAM kinases (TYRO3, AXL, MERTK). These kinases are implicated in creating an immunosuppressive TME.[7] By inhibiting TAM receptors, this compound is believed to reverse immunosuppression, enhance antigen-specific T-cell responses, and promote dendritic cell-dependent antigen presentation, thereby potentially overcoming resistance to immune checkpoint inhibitors.[4]

Key Signaling Pathways Targeted by this compound

This compound's broad-spectrum activity allows it to disrupt several critical oncogenic signaling cascades simultaneously. The diagrams below illustrate the primary pathways affected by the inhibition of AXL, VEGFR, and c-Met.

Preclinical Pharmacology

Biochemical Kinase Inhibition Profile

This compound demonstrates potent inhibition against a focused panel of RTKs in biochemical assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its high affinity for key oncogenic and immunomodulatory targets.

| Kinase Target | Biochemical IC₅₀ (nM) |

| DDR2 | 0.5 |

| AXL | 1.5 |

| MER | 2 |

| VEGFR3 | 2 |

| VEGFR2 | 5 |

| TRKA | 5 |

| VEGFR1 | 6 |

| KIT | 6 |

| FLT3 | 8 |

| TRKB | 9 |

| MET | ~20 |

| DDR1 | 29 |

| Data sourced from MedchemExpress and other publications.[1][5] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated across various human cancer cell lines. The IC₅₀ values demonstrate a range of sensitivities, with notable activity in sarcoma cell lines.

| Cell Line | Cancer Type | Cellular IC₅₀ |

| DDLS | Dedifferentiated Liposarcoma | 250 - 750 nM |

| MPNST | Malignant Peripheral Nerve Sheath Tumor | 250 - 750 nM |

| LS141 | Liposarcoma | 250 - 750 nM |

| A673 | Ewing's Sarcoma | 1.5 - 2.0 µM |

| Saos2 | Osteosarcoma | 1.5 - 2.0 µM |

| 4T1 (Sunitinib-Resistant) | Murine Breast Cancer | ~0.1 µM |

| RENCA (Sunitinib-Resistant) | Murine Renal Cancer | ~0.2 µM |

| Data from Patwardhan et al., 2016 and Du et al., 2018.[2][8][9] |

In Vivo Anti-Tumor Efficacy

This compound has shown significant single-agent anti-tumor activity in various preclinical xenograft and syngeneic models. Treatment in vivo has resulted in substantial tumor growth suppression and, in some models, tumor regression.[1][8] For instance, in a C57BL/6 mouse model bearing CT1B-A5 tumors, oral administration of this compound at 20 mg/kg once daily led to significant inhibition of tumor progression.[1]

Clinical Development and Efficacy

This compound has been investigated in multiple clinical trials across a range of solid tumors, both as a monotherapy and in combination with other agents, most notably immune checkpoint inhibitors.

Phase 1/1b Study in Advanced Solid Tumors (NCT02219711)

This first-in-human study established the safety, pharmacokinetics, and preliminary clinical activity of this compound.[5][10]

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 150 mg once daily |

| Recommended Phase 2 Dose (RP2D) | 120 mg once daily (due to long-term tolerability) |

| Terminal Elimination Half-life | 42.1–51.5 hours |

| Overall Objective Response Rate (ORR) - Phase 1b | 11.8% |

| ORR in NSCLC Patients | 13.2% |

| ORR in NSCLC with Prior Checkpoint Inhibitor | 4.2% |

| Most Common Grade ≥3 TRAEs | Hypertension (20.7%), Diarrhea (10.4%), Fatigue (7.3%) |

| Data from Bauer et al., 2022.[5][10] |

Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)

The SAPPHIRE trial was a global, randomized, open-label study comparing this compound plus nivolumab to docetaxel in patients with advanced non-squamous non-small cell lung cancer (NSCLC) who had progressed on prior platinum-based chemotherapy and immune checkpoint inhibitor therapy.[4][11] The study did not meet its primary endpoint of overall survival (OS).[4]

| Endpoint | This compound + Nivolumab (n≈288) | Docetaxel (n≈289) | Hazard Ratio (95% CI) / p-value |

| Median Overall Survival (OS) | 12.2 months | 10.6 months | 0.86 (0.70–1.05); p=0.144 |

| Median Progression-Free Survival (PFS) | 4.4 months | 5.4 months | 1.08 (0.89–1.32); p=0.452 |

| Objective Response Rate (ORR) | 16% | 17% | p=0.597 |

| Clinical Benefit Rate (CBR) | 76% | 65% | p=0.004 |

| Final results presented at ESMO Congress 2023.[11] |

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8 Method)

This protocol is adapted from methodologies used in preclinical evaluations of this compound.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DDLS, MPNST)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium into 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in growth medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control (100% viability) and wells with medium only for background control.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

Viability Measurement: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until the color develops.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

In Vivo Tumor Xenograft Model

This protocol provides a generalized methodology for assessing the anti-tumor efficacy of this compound in vivo, based on published preclinical studies.[2][8][12]

Objective: To evaluate the effect of orally administered this compound on the growth of tumor xenografts in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

-

Human cancer cells (e.g., sarcoma or NSCLC cell lines).

-

Matrigel or appropriate vehicle for cell suspension.

-

This compound formulation for oral gavage (e.g., in a solution of PEG300, Tween80, and water).

-

Calipers for tumor measurement.

-

Animal housing and care facilities compliant with IACUC guidelines.

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-5 million tumor cells, resuspended in a suitable vehicle like PBS or a Matrigel mixture, into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer this compound daily via oral gavage at the desired dose (e.g., 20 mg/kg).

-

Control Group: Administer the vehicle solution on the same schedule.

-

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Monitor animal body weight and overall health status as indicators of toxicity.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) percentage at the end of the study. Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes between the treatment and control groups.

Conclusion

This compound is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor with significant preclinical activity against key pathways involved in tumor proliferation, angiogenesis, and immune evasion. While it demonstrated a manageable safety profile and modest single-agent activity in early-phase trials, the combination with nivolumab did not improve overall survival over standard chemotherapy in a Phase 3 trial for previously treated non-squamous NSCLC. Despite this setback, the significant clinical benefit rate observed and its unique mechanism of modulating the tumor microenvironment suggest that further investigation may be warranted to identify specific patient populations or combination strategies where this compound could provide a therapeutic advantage. The data and protocols summarized in this guide provide a comprehensive foundation for ongoing and future research into this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting multiple receptor tyrosine kinases with this compound: A Phase 1b study in advanced renal cell carcinoma and castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]

- 12. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

early phase clinical trial results for sitravatinib

An In-depth Technical Guide to Early Phase Clinical Trial Results for Sitravatinib

Introduction

This compound (formerly MGCD516) is an orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), split kinase family receptors (including VEGFR and KIT), c-Met, RET, and others.[2][3] These RTKs are implicated in critical cancer-related processes, including tumor cell proliferation, survival, angiogenesis, and the modulation of the tumor microenvironment (TME).[2][4] Notably, by inhibiting targets like TAM and VEGFR, this compound can help reverse the immunosuppressive TME, making it a rational agent for combination with immune checkpoint inhibitors.[4][5][6] This guide provides a detailed overview of the early phase clinical trial data for this compound, focusing on its mechanism, safety, and preliminary efficacy.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by concurrently inhibiting several key signaling pathways that drive tumor growth and immune evasion. Its action on VEGFR2 disrupts angiogenesis, the formation of new blood vessels essential for tumor nourishment.[4] Simultaneously, its inhibition of TAM receptors (AXL, MERTK) and other kinases within the tumor microenvironment can decrease the populations of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, thereby enhancing anti-tumor immunity.[5][6][7]

Experimental Protocols: The First-in-Human Trial (NCT02219711)

The foundational early phase study for this compound was a multi-center, Phase 1/1b clinical trial designed to evaluate its safety, pharmacokinetics (PK), and anti-tumor activity in patients with advanced solid tumors.[1][8]

-

Study Design: The study consisted of two parts: a Phase 1 dose-escalation phase and a Phase 1b dose-expansion phase.[8][9]

-

Phase 1 (Dose Escalation): This part enrolled 32 patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1][8] Patients received this compound at doses ranging from 10 mg to 200 mg daily.[1]

-

Phase 1b (Dose Expansion): This part enrolled 161 patients into specific cohorts, including patients with non-small cell lung cancer (NSCLC) and others with defined molecular alterations (e.g., in RET, CBL, MET).[1][10] The primary objective was to assess the clinical activity, measured by the objective response rate (ORR).[11]

-

-

Patient Population: Patients had advanced, unresectable, or metastatic solid tumors who had progressed on standard therapies. In the Phase 1b basket cohorts, enrollment was restricted to patients with tumors harboring specific genetic alterations.[10][11]

-

Endpoints:

Clinical Efficacy of this compound Monotherapy

In the initial Phase 1/1b study, this compound demonstrated modest single-agent activity in a heavily pre-treated population. The objective response rate was highest in a molecularly selected group of patients with RET-rearranged NSCLC.[10]

| Trial Phase / Cohort | N | Objective Response Rate (ORR) | Best Response: Stable Disease | Median PFS | Median OS | Citation |

| Phase 1b (Overall) | 161 | 11.8% | N/A | N/A | N/A | [1][12] |

| Phase 1b (NSCLC) | N/A | 13.2% | N/A | N/A | N/A | [1][12] |

| Phase 1b (NSCLC with prior CPI) | N/A | 4.2% | N/A | N/A | N/A | [1][12] |

| Phase 1b Basket (Overall) | 113 | N/A | 61.5% | N/A | N/A | [10][11] |

| Phase 1b Basket (RET-rearranged NSCLC) | 19 | 21.1% | N/A | 5.7 months | 24.2 months | [10] |

Efficacy in Combination with Checkpoint Inhibitors

The rationale of modulating the TME led to trials combining this compound with PD-1 inhibitors like nivolumab. These combinations showed more promising activity, particularly in patients who had progressed on prior therapies.

| Trial / Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |

| NCT03015740 (aCCRCC + Nivolumab) | 34 | 38.2% | 10.5 months | N/A | [5] |

| MRTX-500 (NSCLC + Nivolumab) | 68 | 18% | 5.7 months | 14.9 months | [13] |

It is important to note that the Phase 3 SAPPHIRE study (NCT03906071), which evaluated this compound plus nivolumab versus docetaxel in patients with advanced non-squamous NSCLC, did not meet its primary endpoint of overall survival.[14][15]

Safety and Tolerability

Across the early phase trials, this compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) were generally gastrointestinal or constitutional.

| Trial (Population) | N | Any Grade TRAEs | Grade ≥3 TRAEs | Most Common TRAEs (Any Grade) | Discontinuation due to TRAEs | Citation |

| NCT02219711 (Solid Tumors) | 193 | 90.2% | 53.4% | Diarrhea (50.8%), Fatigue (43.0%), Hypertension (40.4%) | 13.5% | [1][8] |

| NCT02219711 Basket (Solid Tumors) | 113 | N/A | N/A | Diarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%) | N/A | [10][11] |

| MRTX-500 (+ Nivolumab, NSCLC) | N/A | N/A | 66% | N/A | N/A | [13] |

In the Phase 1 dose-escalation study, dose-limiting toxicities were observed in 4 of 28 evaluable patients, including grade 2 fatigue, mucosal inflammation, and peripheral sensory neuropathy at the 200 mg dose, and grade 3 palmar-plantar erythrodysesthesia at the 80 mg dose.[8][9] Based on overall tolerability, 120 mg once daily was selected as the recommended dose for further exploration.[1][8]

Conclusion

The early phase clinical trials of this compound established a manageable safety profile and determined a recommended dose of 120 mg daily for further studies. As a monotherapy, this compound showed modest clinical activity, with the most notable responses in patients with RET-rearranged NSCLC.[1][10] Combination studies with checkpoint inhibitors like nivolumab showed promising response rates and survival outcomes in early phase trials for renal cell carcinoma and non-small cell lung cancer, supporting the hypothesis that this compound's immunomodulatory effects on the tumor microenvironment can enhance anti-PD-1 therapy.[5][13] However, these promising early signals did not translate into a significant overall survival benefit in the subsequent Phase 3 SAPPHIRE trial for NSCLC.[14][15] Further research may identify specific patient populations or combination strategies where this compound's unique multi-targeted profile can be of clinical benefit.

References

- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. ascopubs.org [ascopubs.org]

- 6. A phase I-II trial of this compound and nivolumab in clear cell renal cell carcinoma following progression on anti-angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors | springermedizin.de [springermedizin.de]

- 10. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. onclive.com [onclive.com]

- 14. targetedonc.com [targetedonc.com]

- 15. This compound plus nivolumab does not improve survival in NSCLC [dailyreporter.esmo.org]

Methodological & Application

Application Notes: Sitravatinib In Vitro Cell Viability Assay

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Facebook [cancer.gov]

- 5. This compound - My Cancer Genome [mycancergenome.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

Sitravatinib Administration in In Vivo Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of sitravatinib, a spectrum-selective tyrosine kinase inhibitor, in preclinical in vivo mouse models. The information compiled here is intended to facilitate the design and execution of experiments to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Introduction

This compound (formerly MGCD516) is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and immunosuppression. Its primary targets include the TAM family of receptors (TYRO3, AXL, MERTK), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, RET, and MET.[1][2] By inhibiting these pathways, this compound has demonstrated potent anti-tumor activity in a variety of preclinical cancer models.[3] These notes provide detailed protocols and data for the application of this compound in in vivo mouse studies.

Quantitative Data Summary

The following tables summarize the dosages and experimental models reported in the literature for this compound in vivo mouse studies.

Table 1: this compound Dosage and Administration in Mouse Models

| Dosage (mg/kg/day) | Administration Route | Vehicle | Mouse Strain(s) | Tumor Model(s) | Reference(s) |

| 10 | Oral gavage (p.o.) | Not specified | Athymic | Not specified (Pharmacokinetic study) | [4] |

| 15 | Oral gavage (p.o.) | DMSO | NSG | NGP-iRFP-luc (Neuroblastoma xenograft) | |

| 20 | Oral gavage (p.o.) | Vehicle, PEG300 (40% v/v) and 0.1N HCl in normal saline (60% v/v) | Athymic, DBA/2, C57BL/6, Balb/c, SCID | KLN205, CT1B-A5, E0771, 4T1, RENCA, LM2-4 | [4] |

| 30 | Oral gavage (p.o.) | DMSO | NSG | Kelly-iRFP-luc (Neuroblastoma xenograft) |

Table 2: Summary of In Vivo Efficacy Studies with this compound

| Mouse Strain | Tumor Cell Line | Implantation Site | This compound Dose (mg/kg/day) | Treatment Duration | Observed Outcome | Reference(s) |

| DBA/2 | KLN205 | Subcutaneous | 20 | 6 days | Significant inhibition of tumor progression | [4] |

| C57BL/6 | CT1B-A5 | Subcutaneous | 20 | Not specified | Significant inhibition of tumor progression | [4] |

| C57BL/6 | E0771 | Mammary fat pad (orthotopic) | 20 | 6 days | Significant inhibition of tumor progression | [4] |

| Balb/c | 4T1 | Mammary fat pad (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |

| Balb/c | RENCA | Kidney (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |

| SCID | LM2-4 | Mammary fat pad (orthotopic) | 20 | Until primary tumor resection | Enhanced primary tumor growth inhibition | |

| NSG | NGP-iRFP-luc | Sub-renal capsule | 15 | 4 weeks | Inhibition of tumor engraftment and progression | |

| NSG | Kelly-iRFP-luc | Not specified | 30 | 3 weeks | Inhibition of tumor progression |

Experimental Protocols

Formulation of this compound for Oral Gavage

This protocol is based on a published study and provides a method for preparing this compound for oral administration to mice.

Materials:

-

This compound powder

-

Polyethylene glycol 300 (PEG300)

-

0.1N Hydrochloric acid (HCl) in normal saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation to be prepared.

-

For a 20 mg/kg dose in a mouse with a dosing volume of 10 ml/kg, a 2 mg/ml solution is required.

-

Prepare the vehicle by mixing 40% (v/v) PEG300 and 60% (v/v) 0.1N HCl in normal saline. For example, to make 10 ml of vehicle, mix 4 ml of PEG300 with 6 ml of 0.1N HCl in normal saline.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the vehicle to the this compound powder.

-

Vortex the mixture vigorously until the powder is completely suspended. Sonication can be used to aid in dissolution if necessary.

-

Visually inspect the suspension to ensure it is homogenous before administration.

-

Prepare the formulation fresh daily.

In Vivo Tumor Model Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous or orthotopic mouse tumor model.

Materials:

-

Appropriate mouse strain (e.g., C57BL/6, Balb/c, Athymic nude)

-

Tumor cells in sterile PBS or culture medium

-

This compound formulation and vehicle control

-

Gavage needles (20-22 gauge, with a rounded tip)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments (for orthotopic models)

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneous Model: Inject the desired number of tumor cells (e.g., 0.5 x 10^6 to 1 x 10^6 cells) in a volume of 100-200 µl of sterile PBS or culture medium into the flank of the mouse.

-

Orthotopic Model: Under anesthesia, surgically implant the tumor cells into the relevant organ (e.g., mammary fat pad, kidney).

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

-

Treatment Administration:

-

Randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound or vehicle control daily via oral gavage at the desired dose.

-

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 2-4 weeks).

-

Monitor animal health and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Tumor tissue can be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting, flow cytometry).

-

Pharmacokinetic Analysis

Procedure:

-

Administer a single dose of this compound to mice via oral gavage.

-

Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0, 1, 4, 6, 10, 16, and 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., Na citrate).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Analyze the plasma concentration of this compound using a validated analytical method such as HPLC-MS/MS.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) can then be calculated using appropriate software.

Safety and Toxicology

Preclinical toxicology studies in rats and dogs were conducted to determine the starting dose for human clinical trials.[5] In a study with immunocompetent mice, no adverse effects were observed with this compound treatment.[4] However, it is crucial to monitor mice for any signs of toxicity, including weight loss, changes in behavior, or signs of distress, throughout the duration of the study.

Visualizations

Caption: Experimental workflow for an in vivo mouse efficacy study.

Caption: this compound mechanism of action signaling pathway.

References

- 1. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced efficacy of this compound in metastatic models of antiangiogenic therapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-human phase 1/1b study to evaluate this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration-QTc modeling of this compound in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sitravatinib Administration in Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of sitravatinib, a multi-targeted receptor tyrosine kinase inhibitor, in preclinical xenograft models. The information compiled is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is an orally bioavailable small molecule inhibitor that targets a spectrum of receptor tyrosine kinases (RTKs) implicated in tumorigenesis and the tumor microenvironment.[1] Its primary targets include the TAM family of receptors (TYRO3, Axl, Mer), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and MET.[2][3] By inhibiting these RTKs, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, angiogenesis, and immune evasion.[2][4] The downstream effects of this compound include the inhibition of the PI3K/AKT and RAS/ERK signaling cascades.[5]

Signaling Pathway

The following diagram illustrates the key signaling pathways targeted by this compound.

Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways like PI3K/AKT and RAS/ERK.

Quantitative Data from Xenograft Studies

The following table summarizes the administration routes, dosages, and observed efficacy of this compound in various preclinical xenograft models.

| Cancer Type | Cell Line | Animal Model | Administration Route | Dosage | Treatment Schedule | Efficacy |

| Sarcoma | DDLS, LS141, MPNST | ICR/SCID mice | Oral gavage | 15 mg/kg | Not specified | Significant suppression of tumor growth |

| Neuroblastoma | NGP (MYCN-amplified, ALK-wt) | NSG mice | Oral gavage | 15 mg/kg/day | 5 days on, 2 days off for 4 weeks | Significant tumor growth inhibition |

| Neuroblastoma | Kelly (MYCN-amplified, ALKF1174L) | Not specified | Oral gavage | 30 mg/kg/day | Daily for 3 weeks | Significant tumor growth inhibition |

| Renal Cell Carcinoma (Sunitinib/Axitinib Resistant) | RENCA, LM2-4 | Not specified | Oral gavage | 20 mg/kg/day | Daily | Enhanced inhibition of primary tumor growth and metastasis |

| Breast Cancer | E0771 | C57BL/6 mice | Oral gavage | 20 mg/kg/day | Daily | Significant tumor regression |

| Lung Cancer | KLN205 | DBA/2 mice | Oral gavage | 20 mg/kg/day | Daily | Significant tumor regression |

Experimental Protocols

Formulation of this compound for Oral Gavage

This compound is a water-insoluble compound and requires a suitable vehicle for oral administration in animal studies. Below are two commonly used formulations.

Protocol 4.1.1: Corn Oil-Based Formulation

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Ensure the powder is completely dissolved.

-

For a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL this compound stock solution to 950 µL of corn oil.

-

Vortex the mixture thoroughly to ensure a uniform suspension.

-

This formulation should be prepared fresh daily before administration.

-

Protocol 4.1.2: PEG300/Tween80-Based Formulation

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile double-distilled water (ddH₂O)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.

-

Mix until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

-

Vortex the solution thoroughly. This formulation should be used immediately.

-

Administration of this compound via Oral Gavage

The following workflow outlines the general procedure for administering this compound to tumor-bearing mice.

Caption: A typical workflow for a this compound xenograft efficacy study.

Protocol 4.2.1: Detailed Oral Gavage Procedure

-

Animal Handling and Restraint:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head, neck, and body should be in a straight line.

-

-

Gavage Needle Insertion:

-

Use an appropriate size sterile, ball-tipped gavage needle.

-

Gently insert the needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the needle; do not force it.

-

-

Dose Administration:

-

Once the needle is properly positioned in the esophagus, slowly administer the prepared this compound formulation.

-

The typical administration volume for mice is 100-200 µL.

-

-

Post-Administration Monitoring:

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

-

Return the animal to its cage and observe for a short period.

-

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Dose and Schedule Optimization: The optimal dose and treatment schedule for this compound may vary depending on the tumor model and the specific research question. Pilot studies are recommended to determine the maximum tolerated dose (MTD) and the most effective regimen.

-

Control Groups: Appropriate vehicle control groups are essential for accurately assessing the anti-tumor activity of this compound.

-

Data Collection: Consistent and accurate measurement of tumor volume and animal body weight is critical for evaluating treatment efficacy and toxicity.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: For a more comprehensive understanding of this compound's in vivo activity, consider incorporating PK/PD studies to correlate drug exposure with target inhibition and anti-tumor response.

References

- 1. Facebook [cancer.gov]

- 2. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (this compound), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neoadjuvant this compound in Combination With Nivolumab in Patients With Clear Cell Renal Cell Carcinoma | MedPath [trial.medpath.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for Sitravatinib Stock Solution Preparation

Introduction

Sitravatinib (formerly MGCD516) is a potent, orally bioavailable, spectrum-selective inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It targets a range of RTKs implicated in tumor growth, angiogenesis, and immune evasion, including TAM receptors (Tyro3, Axl, Mer), VEGFR, PDGFR, c-Kit, and MET.[1][4][5] These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO for use in preclinical research.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and inhibiting the activity of several RTKs.[2][6][7] This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.[2][5][8] By targeting kinases such as VEGFR and PDGFR, this compound can disrupt angiogenesis.[2][5] Furthermore, its inhibition of TAM family kinases (Axl, MER) and c-Met can modulate the tumor microenvironment, potentially enhancing anti-tumor immune responses.[1][5]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₉F₂N₅O₄S | [1][3] |

| Molecular Weight | 629.68 g/mol | [1][3][7] |

| CAS Number | 1123837-84-2 | [1][3] |

| Appearance | Crystalline solid | [9][10] |

| Purity | ≥98% | [11] |

Solubility of this compound

| Solvent | Concentration | Molarity (approx.) | Notes | Reference |

| DMSO | 100 mg/mL | 158.81 mM | Use fresh DMSO as moisture can reduce solubility. | [1][4] |

| Ethanol | 100 mg/mL | 158.81 mM | - | [1][4] |

| Water | Insoluble | - | - | [1][4] |

| DMF | 5 mg/mL | 7.94 mM | - | [12] |

Signaling Pathway Inhibited by this compound

Caption: this compound inhibits multiple receptor tyrosine kinases.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

-

This compound powder (MW: 629.68 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Preparation: Perform all procedures in a fume hood or biological safety cabinet. Ensure all glassware and equipment are clean and dry.

-

Weighing this compound: Carefully weigh out 6.30 mg of this compound powder using an analytical balance and place it into a sterile tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Calculation: (6.30 mg / 629.68 g/mol ) / 0.001 L ≈ 10 mM

-

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.[13]

-

Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[1]

-

Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Safety Precautions:

-

This compound is a potent compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO is a penetration enhancer. Avoid direct skin contact.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound DMSO stock solution.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes or a 96-well plate for dilution

-

Pipettors and sterile filter tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

-

Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations for your experiment. For example, concentrations of 62.5, 125, 250, 500, 1000, and 2000 nM are often used.[4]

-

Final Dilution: Add the working solutions to the cell culture plates to achieve the final desired concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the experimental wells.

-

Immediate Use: It is recommended to use the freshly prepared working solutions immediately for optimal results.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - My Cancer Genome [mycancergenome.org]

- 7. This compound | C33H29F2N5O4S | CID 25212148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. This compound malate | CymitQuimica [cymitquimica.com]

- 12. medkoo.com [medkoo.com]

- 13. glpbio.com [glpbio.com]

Application Notes and Protocols for Flow Cytometry Analysis Following Sitravatinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunological effects of sitravatinib, a multi-kinase inhibitor that targets TAM receptors (Tyro3, Axl, Mer), VEGFR, and other receptor tyrosine kinases. By modulating the tumor microenvironment (TME), this compound can enhance anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors.[1][2][3] Flow cytometry is a critical tool for elucidating these changes by quantifying various immune cell populations and their activation states within tumors and peripheral blood.

Introduction to this compound's Immunomodulatory Mechanism

This compound's primary mechanism of immunomodulation involves the inhibition of TAM receptors, which are expressed on myeloid cells and contribute to an immunosuppressive TME.[2][4] By blocking these receptors, this compound is predicted to shift the balance from M2-like (immunosuppressive) to M1-like (pro-inflammatory) macrophages, reduce the population of myeloid-derived suppressor cells (MDSCs), and decrease the number of regulatory T cells (Tregs).[3][5][6] This alteration of the TME can lead to increased infiltration and activation of cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[2][7]

Key Immune Cell Populations to Monitor

Flow cytometry analysis after this compound treatment should focus on the key immune cell populations that are known to be affected by its mechanism of action. The following table summarizes the expected changes in various immune cell subsets based on preclinical and clinical studies.

| Cell Population | Key Markers | Expected Change with this compound | References |

| T Cells | |||

| Cytotoxic T Lymphocytes (CTLs) | CD3+, CD8+ | Increase in tumor | [2][7] |

| Helper T Cells | CD3+, CD4+ | Increase in tumor and spleen | [2] |

| Regulatory T Cells (Tregs) | CD3+, CD4+, FOXP3+, CD25+ | Decrease | [3][6] |

| Activated CD8+ T Cells | CD8+, CD45RA+, CD62L- | Increase in blood | [6] |

| Proliferating CD8+ T Cells | CD8+, Ki67+ | Increase in spleen | [2] |

| Exhausted CD8+ T Cells | CD8+, PD-1+, CTLA-4+ | Increase in tumor | [2] |

| Myeloid Cells | |||

| Monocytic MDSCs (M-MDSCs) | CD11b+, Ly6G-, Ly6C+ | Decrease in tumor | [2] |

| Polymorphonuclear MDSCs (PMN-MDSCs) | CD11b+, Ly6G+, Ly6C+ | No significant change | [2] |

| M1-like Macrophages | CD11b+, F4/80+, MHCII+, CD86+ | Increase in ratio to M2 | [3][5] |

| M2-like Macrophages | CD11b+, F4/80+, CD206+, CD163+ | Decrease in ratio to M1 | [2][3][5] |

| Other | |||

| Natural Killer (NK) Cells | CD3-, NK1.1+ (mice) or CD56+ (human) | Quantification recommended | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for flow cytometry analysis.

Caption: this compound inhibits TAM receptors on myeloid cells, reducing immunosuppressive populations and promoting anti-tumor immunity.

Caption: General workflow for flow cytometry analysis of tumor and blood samples after this compound treatment.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue

This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for flow cytometry.

Materials:

-

Fresh tumor tissue

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Collagenase Type IV

-

Deoxyribonuclease I (DNase I)

-

70 µm and 40 µm cell strainers

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.

-

Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.

-

Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640 with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

-

If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.

-

Wash the cells with PBS and filter through a 40 µm cell strainer.

-

Centrifuge and resuspend the cell pellet in an appropriate buffer for cell counting and subsequent staining.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for staining TILs for flow cytometry analysis. Specific antibody panels should be optimized based on the research question.

Materials:

-

Single-cell suspension from tumor tissue

-

Fc Receptor (FcR) blocking reagent (e.g., anti-CD16/32 for mouse, Fc Block for human)

-

Fluorochrome-conjugated antibodies against surface and intracellular markers

-

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

-

Fixation/Permeabilization Buffer (for intracellular staining)

-

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

-

Add FcR blocking reagent and incubate for 10 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

If not performing intracellular staining, resuspend the cells in 300 µL of Flow Cytometry Staining Buffer containing a viability dye and proceed to acquisition.

-

For intracellular staining, after the surface staining wash, resuspend the cells in 100 µL of Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with Permeabilization Buffer.

-

Add the intracellular antibody cocktail (e.g., for FOXP3, Ki67) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization Buffer.

-

Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition.

Protocol 3: Analysis of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the analysis of immune cells from peripheral blood.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque or other density gradient medium

-

PBS

-

Flow cytometry antibodies and buffers as described in Protocol 2.

Procedure:

-

Dilute the whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs twice with PBS.

-

Perform cell counting and proceed with the staining protocol as described in Protocol 2.

Data Analysis and Interpretation

A standardized gating strategy is crucial for reproducible results. An example gating strategy would involve:

-

Gating on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Selecting live cells based on the viability dye.

-

Gating on hematopoietic cells (CD45+).

-

Identifying major immune lineages (e.g., T cells (CD3+), myeloid cells (CD11b+)).

-

Further sub-gating on specific populations of interest based on the markers used in the panel.

Statistical analysis should compare the frequencies and absolute counts of immune cell populations between this compound-treated and control groups.

Conclusion

Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of this compound. By carefully selecting antibody panels and employing standardized protocols, researchers can gain valuable insights into how this compound reshapes the tumor microenvironment to promote an effective anti-tumor immune response. The protocols and information provided here serve as a foundation for designing and executing robust flow cytometry experiments in the context of this compound research and development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound potentiates immune checkpoint blockade in refractory cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus nivolumab in NSCLC | Cancer Biology [blogs.shu.edu]

- 4. Facebook [cancer.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. MRTX-500 Phase 2 Trial: this compound With Nivolumab in Patients With Nonsquamous NSCLC Progressing On or After Checkpoint Inhibitor Therapy or Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Application Notes and Protocols: Immunohistochemical (IHC) Staining for Phosphorylated AXL (p-AXL) as a Pharmacodynamic Biomarker for Sitravatinib Treatment

Audience: Researchers, scientists, and drug development professionals.